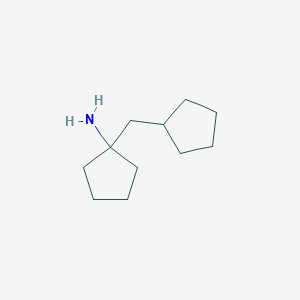

1-(Cyclopentylmethyl)cyclopentan-1-amine

Description

1-(Cyclopentylmethyl)cyclopentan-1-amine is a bicyclic amine featuring a cyclopentane ring substituted with a cyclopentylmethyl group at the 1-position. This compound is structurally distinct due to its dual cyclopentane moieties, which may enhance steric bulk and rigidity compared to simpler amines .

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H21N/c12-11(7-3-4-8-11)9-10-5-1-2-6-10/h10H,1-9,12H2 |

InChI Key |

GEVVEQUCMZTIRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclopentan-1-amine typically involves the reaction of cyclopentylmethyl halides with cyclopentylamine under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines or amides.

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopentylmethyl group may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

1-(4-Methylphenyl)cyclopentan-1-amine

1-(2-Phenoxyethyl)cyclopentan-1-amine

- CAS : 1082589-75-0

- Structure: Features a phenoxyethyl chain (ether-linked aromatic group).

- Key Features : The ether oxygen and aromatic ring enhance hydrogen-bonding capacity and electronic effects.

- Applications : Likely used in pharmaceutical intermediates due to its balanced lipophilicity and polarity .

1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine

- Molecular Formula : C11H17N3

- Molecular Weight : 185.28 g/mol

- Key Features : The morpholine substituent introduces a heterocyclic amine, increasing polarity and basicity.

- Comparison : Morpholine’s electron-rich nitrogen may improve solubility in polar solvents compared to the target compound’s aliphatic groups .

1-(Cyclopentylmethyl)-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine

- Molecular Weight : 329.2 g/mol

- Purity : 99% (UHPLC)

- Key Features : Incorporates a piperazine ring and a conjugated ene group with a 4-methoxyphenyl substituent.

- This compound’s complexity suggests specialized applications in medicinal chemistry .

1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride

2-Methoxycyclopentan-1-amine

- CAS : 954582-89-9

- Structure : Methoxy group at the 2-position of cyclopentane.

- Key Features : The methoxy group introduces steric hindrance and polarity, altering regioselectivity in reactions compared to the target compound’s 1-substitution .

Key Findings and Implications

- Structural Effects : Cyclopentylmethyl substituents (target compound) confer higher lipophilicity than aromatic or ether-linked groups, impacting membrane permeability in drug candidates.

- Salt Forms: Dihydrochloride derivatives (e.g., ) offer enhanced solubility, critical for intravenous formulations.

- Heterocyclic Analogues : Piperazine or morpholine-containing variants () exhibit increased hydrogen-bonding capacity, favoring receptor-targeted interactions.

- Synthetic Challenges: Steric hindrance in bicyclic structures (target compound) may complicate functionalization compared to mono-cyclic analogues (e.g., ).

Biological Activity

1-(Cyclopentylmethyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopentyl group attached to a cyclopentanamine backbone, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The cyclopentylmethyl moiety has been linked to enhanced cell activity and selectivity towards specific targets, such as kinases involved in cancer proliferation and immune responses .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of cyclopentylmethyl compounds exhibit antiproliferative effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown activity against gastric and other cancer types, with effective concentrations (EC50 values) often below 10 μM .

| Compound | Cell Line | EC50 (µM) | Notes |

|---|---|---|---|

| 1A6 | FLO-1 | 30 | Marginal activity observed |

| 2A7 | OE33 | <9 | Most potent in the series |

Case Study 1: Cancer Cell Proliferation Inhibition

A study evaluated the antiproliferative effects of various cyclopentylmethyl compounds on cancer cell lines. The results indicated that certain modifications to the cyclopentyl group significantly enhanced activity against gastric cancer cells (OE33) compared to controls .

Case Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of similar compounds. It was found that these compounds could inhibit specific kinases involved in cytokine signaling pathways, potentially offering therapeutic avenues for autoimmune diseases .

Safety and Toxicity

While initial studies suggest promising biological activity, comprehensive toxicity assessments are necessary. The safety profile of this compound remains to be fully established through rigorous preclinical and clinical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.